

Application Notes and Protocols: Live-Cell Imaging of Mitosis in CCB02-Treated Cells

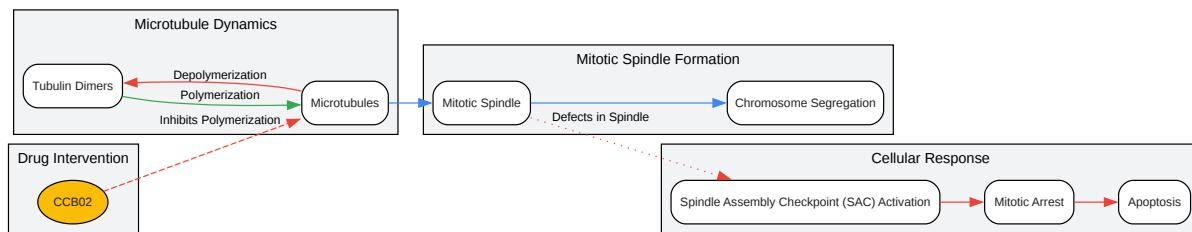
Author: BenchChem Technical Support Team. **Date:** December 2025

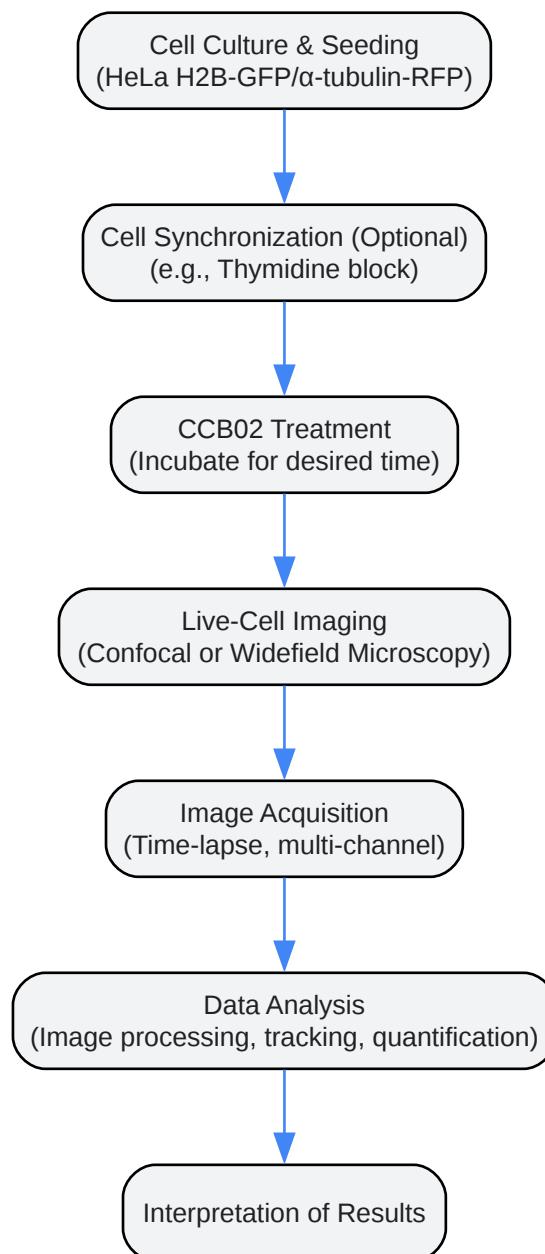
Compound of Interest

Compound Name: CCB02

Cat. No.: B2594565

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals


Introduction

Mitosis is a fundamental process of cell division, and its dysregulation is a hallmark of cancer. Consequently, the mitotic machinery represents a key target for the development of anti-cancer therapeutics. **CCB02** is a novel small molecule inhibitor currently under investigation for its anti-proliferative properties. These application notes provide a comprehensive guide for utilizing live-cell imaging to investigate the effects of **CCB02** on mitotic progression. Live-cell imaging allows for the dynamic and quantitative analysis of cellular processes in real-time, offering invaluable insights into the mechanism of action of novel drug candidates.^{[1][2][3][4][5]} This document outlines detailed protocols for cell preparation, live-cell microscopy, and data analysis, along with representative data and visualizations to guide researchers in their studies.

Mechanism of Action and Signaling Pathway

CCB02 is hypothesized to act as a microtubule-destabilizing agent. Microtubules are dynamic polymers essential for the formation and function of the mitotic spindle, which is responsible for accurate chromosome segregation during mitosis.^{[6][7]} By interfering with microtubule dynamics, **CCB02** is expected to disrupt spindle assembly, activate the spindle assembly checkpoint (SAC), and ultimately lead to mitotic arrest and cell death. The SAC is a crucial surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase.^[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mathematical imaging methods for mitosis analysis in live-cell phase contrast microscopy
- PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Video: Live Cell Imaging of Mitosis [jove.com]
- 4. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. Automatic analysis of dividing cells in live cell movies to detect mitotic delays and correlate phenotypes in time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitotic spindle protein CKAP2 potently increases formation and stability of microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitotic spindle protein CKAP2 potently increases formation and stability of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CtIP Regulates Mitotic Spindle Assembly by Modulating the TPX2-Aurora A Signaling Axis | MDPI [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Live-Cell Imaging of Mitosis in CCB02-Treated Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2594565#live-cell-imaging-of-mitosis-in-ccb02-treated-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com